molecular formula C63H118O6 B14427355 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate CAS No. 81702-45-6

2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate

Cat. No.: B14427355
CAS No.: 81702-45-6
M. Wt: 971.6 g/mol
InChI Key: OZGHAUBMNCOWIH-UHFFFAOYSA-N
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Description

2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by its long-chain fatty acid esters, which are derived from octadec-9-enoic acid and tetracosanoic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate typically involves the esterification of glycerol with octadec-9-enoic acid and tetracosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale esterification reactors. The process involves the continuous feeding of glycerol and fatty acids into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to achieve efficient esterification. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxyl derivatives.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and surfactant properties.

Mechanism of Action

The mechanism of action of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(octadec-9-enoyl)oxy]propyl octadecanoate
  • 2,3-Bis[(octanoyloxy)propyl (9Z)-9-octadecenoate
  • 9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester

Uniqueness

2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and interact with enzymes makes it particularly valuable in biological and medical research. Additionally, its emollient and surfactant properties make it a versatile compound in industrial applications.

Properties

CAS No.

81702-45-6

Molecular Formula

C63H118O6

Molecular Weight

971.6 g/mol

IUPAC Name

2,3-di(octadec-9-enoyloxy)propyl tetracosanoate

InChI

InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-38-41-44-47-50-53-56-62(65)68-59-60(69-63(66)57-54-51-48-45-42-39-35-27-24-21-18-15-12-9-6-3)58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3

InChI Key

OZGHAUBMNCOWIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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